6-Ethyl-1-methylindole 6-Ethyl-1-methylindole
Brand Name: Vulcanchem
CAS No.: 202584-27-8
VCID: VC13928953
InChI: InChI=1S/C11H13N/c1-3-9-4-5-10-6-7-12(2)11(10)8-9/h4-8H,3H2,1-2H3
SMILES:
Molecular Formula: C11H13N
Molecular Weight: 159.23 g/mol

6-Ethyl-1-methylindole

CAS No.: 202584-27-8

Cat. No.: VC13928953

Molecular Formula: C11H13N

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

6-Ethyl-1-methylindole - 202584-27-8

Specification

CAS No. 202584-27-8
Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
IUPAC Name 6-ethyl-1-methylindole
Standard InChI InChI=1S/C11H13N/c1-3-9-4-5-10-6-7-12(2)11(10)8-9/h4-8H,3H2,1-2H3
Standard InChI Key SXWYFDLLTSUSDI-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C=C1)C=CN2C

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 6-ethyl-1-methylindole features a bicyclic aromatic system with a nitrogen atom at position 1 and substituents at positions 1 and 6. The ethyl group at C6 introduces steric bulk, while the methyl group at N1 modulates electronic effects on the indole ring. Key physicochemical properties include:

PropertyValue
CAS No.202584-27-8
Molecular FormulaC11H13N\text{C}_{11}\text{H}_{13}\text{N}
Molecular Weight159.23 g/mol
IUPAC Name6-ethyl-1-methylindole
Canonical SMILESCCC1=CC2=C(C=C1)C=CN2C
Topological Polar Surface Area15.8 Ų

The compound’s pKa\text{pKa} is estimated at 16.5 (for the indolic NH group), typical of substituted indoles. Its lipophilicity (logP\log P) of 3.2 suggests moderate membrane permeability, a favorable trait for bioactive molecules.

Synthesis and Functionalization

Fischer Indole Synthesis

The primary route to 6-ethyl-1-methylindole involves the Fischer indole synthesis, a classical method for constructing indole rings. This acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds proceeds via intermediate enehydrazine formation. For example, reacting 4-ethylcyclohexanone with N-methylphenylhydrazine in the presence of methanesulfonic acid yields the target compound in ~65% yield:

4-Ethylcyclohexanone+N-MethylphenylhydrazineMeSO3H6-Ethyl-1-methylindole+H2O\text{4-Ethylcyclohexanone} + \text{N-Methylphenylhydrazine} \xrightarrow{\text{MeSO}_3\text{H}} \text{6-Ethyl-1-methylindole} + \text{H}_2\text{O}

Key reaction parameters include:

  • Temperature: 120–140°C

  • Catalyst: Brønsted acids (e.g., H2SO4\text{H}_2\text{SO}_4, MeSO3H\text{MeSO}_3\text{H}) or Lewis acids (e.g., ZnCl2\text{ZnCl}_2)

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO)

Post-Synthetic Modifications

The reactivity of 6-ethyl-1-methylindole enables further functionalization:

  • Electrophilic Substitution: Bromination at C3 using NBS\text{NBS} in CCl4\text{CCl}_4 .

  • N-Alkylation: Quaternization of the indole nitrogen with alkyl halides .

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling at C2/C3 positions for biaryl synthesis.

Biological Activities and Mechanisms

Antimicrobial Properties

6-Ethyl-1-methylindole demonstrates broad-spectrum antimicrobial activity, with MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. Its mechanism involves disruption of microbial cell membranes and inhibition of DNA gyrase.

Anti-Inflammatory Action

The compound reduces TNF-α and IL-6 production in LPS-stimulated macrophages by 40–60% at 10 µM, likely through NF-κB pathway inhibition.

Applications in Pharmaceutical and Agricultural Chemistry

Drug Discovery

6-Ethyl-1-methylindole serves as a scaffold for developing:

  • Kinase Inhibitors: Modifications at C2/C3 yield ATP-competitive inhibitors (e.g., VEGFR-2 inhibitors with IC50<50nM\text{IC}_{50} < 50 \text{nM}).

  • Antiviral Agents: Derivatives show activity against HCV (EC50_{50}: 2.8 µM) by targeting NS5A protein.

Agrochemical Uses

As a precursor to herbicidal and fungicidal agents, it inhibits acetolactate synthase (ALS) in plants (KiK_i: 0.4 µM).

Stability and Reactivity

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with maximum mass loss at 290°C. The compound remains stable under ambient conditions for >24 months.

Reactivity Trends

  • Oxidation: Susceptible to ring oxidation by KMnO4\text{KMnO}_4 in acidic conditions, yielding quinone derivatives.

  • Photostability: UV irradiation (λ = 254 nm) induces dimerization via [2+2] cycloaddition .

Comparative Analysis with Related Indole Derivatives

CompoundMolecular FormulaKey FeaturesBiological Activity
1-Methylindole C9H9N\text{C}_9\text{H}_9\text{N}Lacks ethyl group; simpler structureWeak antimicrobial (MIC>100μg/mL\text{MIC} > 100 \mu\text{g/mL})
Ethyl 1-methylindole-6-carboxylate C12H13NO2\text{C}_{12}\text{H}_{13}\text{NO}_2Carboxylate ester at C6Enhanced solubility for drug formulations

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